

Application Note: LC-MS/MS Quantification of 9-Oxo Epinastine Hydrochloride

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Compound of Interest

Compound Name: 9-Oxo Epinastine Hydrochloride

CAS No.: 141342-69-0

Cat. No.: B565269

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Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of **9-Oxo Epinastine Hydrochloride** (CAS: 141342-69-0), a critical oxidative impurity and potential metabolite of the antihistamine Epinastine.

Unlike the parent drug, 9-Oxo Epinastine possesses a ketone functionality at the C9 position of the dibenzo[c,f]imidazo[1,5-a]azepine ring system. This structural modification alters its polarity and fragmentation behavior, necessitating specific chromatographic tuning and mass spectrometric optimization. This guide provides a self-validating workflow designed for bioanalytical and pharmaceutical quality control (QC) environments.

Chemical Context & Method Strategy

Analyte Properties[1][2]

- Target: **9-Oxo Epinastine Hydrochloride**
- Molecular Formula: C₁₆H₁₃N₃O · HCl (Salt MW: ~299.75 Da; Free Base MW: 263.29 Da)

- Parent Drug: Epinastine (MW: 249.31 Da)
- Key Structural Change: Oxidation of the methylene bridge to a ketone (+14 Da mass shift from parent).
- Ionization: Positive ESI ($[M+H]^+$ = 264.1). The guanidine-like imidazole moiety ensures high proton affinity, making ESI+ the preferred mode.

Chromatographic Strategy

9-Oxo Epinastine is a basic, polar compound. Traditional C18 columns may show peak tailing due to interaction with residual silanols.

- Column Choice: A Charged Surface Hybrid (CSH) C18 or a Biphenyl phase is recommended. The CSH particle technology provides superior peak shape for basic compounds under acidic conditions by repelling the protonated amine from the surface silanols.
- Mobile Phase: Acidic pH (0.1% Formic Acid) is mandatory to maintain the analyte in its protonated state (), ensuring consistent retention and maximum sensitivity in MS.

Experimental Protocol

Chemicals and Reagents[3]

- Reference Standard: 9-Oxo Epinastine HCl (>98% purity).
- Internal Standard (IS): Epinastine-d3 (preferred) or Ketotifen (structural analog).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Stock Solution Preparation

- Primary Stock (1 mg/mL): Dissolve 1.0 mg of 9-Oxo Epinastine HCl in 1 mL of Methanol. (Note: Avoid pure acetonitrile for initial dissolution of HCl salts to prevent precipitation).

- Working Standards: Serially dilute with 50:50 Water:Methanol + 0.1% FA to generate a calibration curve (Range: 0.5 – 500 ng/mL).

Sample Preparation (Plasma/Serum)

A Protein Precipitation (PPT) method is efficient and cost-effective for this analyte.

- Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
- Spike: Add 10 µL of Internal Standard solution (100 ng/mL).
- Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
 - Why Acidified ACN? Acid helps disrupt protein binding and ensures the analyte remains soluble in the organic phase.
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (to dilute the organic strength and improve peak focusing).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)[1][2][3][4]

- System: Agilent 1290 / Waters UPLC or equivalent.
- Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Vol: 2-5 µL.
- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	5	Initial equilibration
0.50	5	Load/Desalt
3.50	90	Elution of Analyte
4.50	90	Wash
4.60	5	Re-equilibration

| 6.00 | 5 | End of Run |

Mass Spectrometry (Triple Quadrupole)

- Source: Electrospray Ionization (ESI) – Positive Mode.
- Spray Voltage: 3500 V.
- Gas Temperatures: Source 350°C / Desolvation 400°C.
- Gas Flows: Nebulizer 40 psi / Cone Gas 50 L/hr.

MRM Transitions (Recommended): Note: Collision Energy (CE) values are estimated based on the parent drug structure and should be optimized ± 5 eV during method setup.

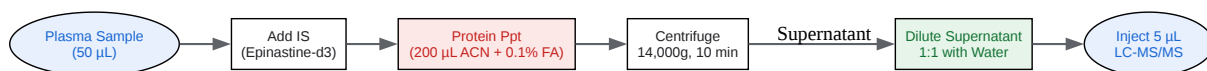
Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (eV)	Role
9-Oxo Epinastine	264.1	222.1	50	25	Quantifier
264.1	247.1	50	18	25	Qualifier 1
264.1	193.1	50	35	25	Qualifier 2
Epinastine (Parent)	250.1	208.1	50	25	Reference
IS (Epinastine- d3)	253.1	211.1	50	25	Internal Std

Mechanistic Insight:

- 264.1 → 247.1: Loss of NH₃ (-17 Da) from the guanidine moiety.
- 264.1 → 222.1: Cleavage of the imidazole ring system (Loss of ~42 Da), analogous to the Epinastine 250 → 208 transition but shifted by +14 Da due to the ketone.

Visual Workflows

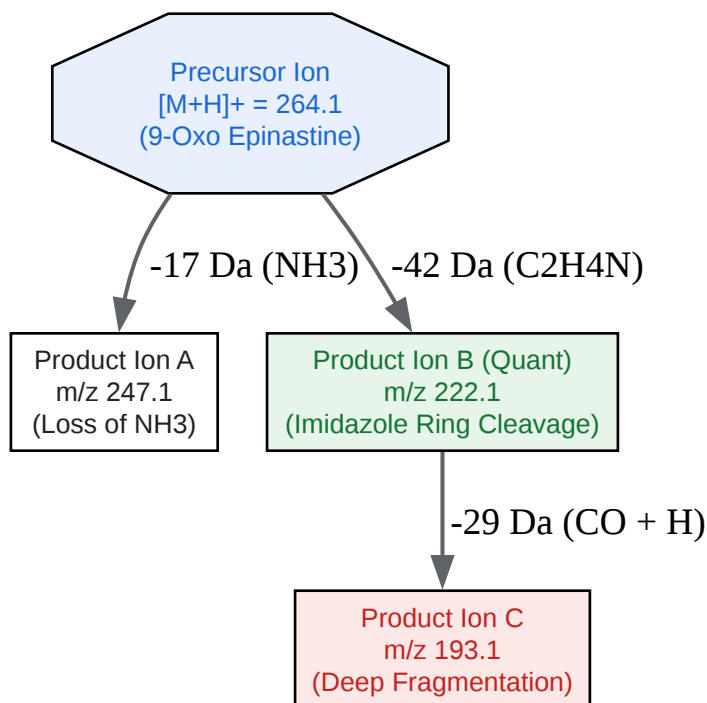
Sample Preparation & Analysis Workflow



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Figure 1: Streamlined Protein Precipitation workflow for plasma extraction.

Fragmentation Pathway Logic



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Figure 2: Proposed fragmentation pathway for MRM transition selection.

Method Validation & Troubleshooting

Validation Criteria (FDA/ICH M10)

- Linearity: $\text{ngcontent-ng-c3932382896} = \text{''} _ \text{ngghost-ng-c706637299} = \text{''}$ class="inline ng-star-inserted"> over 0.5–500 ng/mL.
- Accuracy: 85–115% of nominal (80–120% at LLOQ).
- Precision: CV < 15% (20% at LLOQ).
- Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. If matrix suppression > 20%, switch to MCX SPE (Mixed-mode Cation Exchange) cartridges.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary interactions with silanols.	Ensure mobile phase contains at least 0.1% Formic Acid. Switch to CSH C18 column.
Low Sensitivity	Ion suppression or poor solubility.	Check matrix effect. If suppression is high, dilute sample further or use SPE.
Carryover	Analyte sticking to injector needle.	Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% FA.
Retention Shift	pH fluctuation.	Prepare fresh mobile phase daily. Ensure column is equilibrated (5 column volumes).

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